Enhanced Lipophilicity (LogP) vs. 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
The 9-benzyl group of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane imparts significantly higher lipophilicity compared to the 9-methyl analog, 9-methyl-6-oxa-2,9-diazaspiro[4.5]decane. This difference is critical for membrane permeability and target engagement. The target compound has an estimated LogP of ~2.1 , whereas the 9-methyl analog has a measured LogP of -0.52 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated ~2.1 |
| Comparator Or Baseline | 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane: -0.52 |
| Quantified Difference | ΔLogP ≈ 2.62 (representing a ~416x increase in theoretical octanol/water partition coefficient) |
| Conditions | Calculated (estimated) vs. measured logP values from vendor technical datasheets. |
Why This Matters
Higher LogP values are generally associated with increased membrane permeability and blood-brain barrier penetration, which can be crucial for CNS-targeted drug discovery programs.
